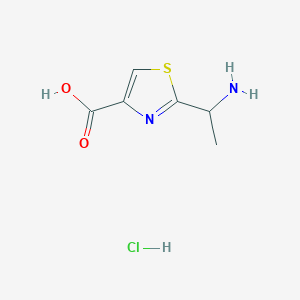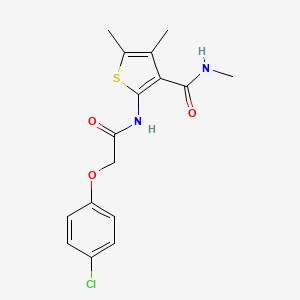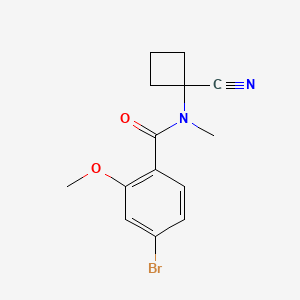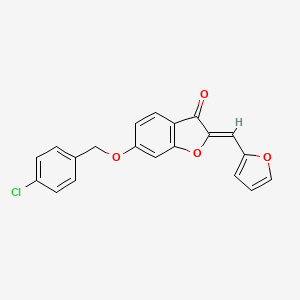
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene, also known as DFI, is an aryl iodide that has been widely studied for its potential as a versatile synthetic building block in various industries. It has a molecular weight of 323.99 and its IUPAC name is 1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The molecular formula of this compound is C7H2F5IO . The InChI code for this compound is 1S/C7H2F5IO/c8-3-1-2-4 (13)5 (9)6 (3)14-7 (10,11)12/h1-2H .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Fluorination in Organic Synthesis
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene plays a significant role in the synthesis of fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For example, the palladium-catalyzed trifluoroethylation of organoboronic acids and esters is a key method in medicinal chemistry, providing access to trifluoromethylated arenes that are valuable in drug discovery and development (Zhao & Hu, 2012).
Catalysts in Organic Reactions
This compound has also been utilized as a catalyst or reagent in various organic reactions, such as in the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts. These salts are produced from aryl iodides under mild conditions, broadening the scope of iodine-mediated transformations in organic synthesis (Carreras, Sandtorv, & Stuart, 2017). Moreover, its use in recyclable polymer-supported iodobenzene-mediated electrocatalytic fluorination in ionic liquid highlights its role in sustainable chemistry practices (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).
Halogenation and Functionalization
The controlled halogenation of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives demonstrates the versatility of this compound in synthesizing halogenated compounds without hydrolysis of the -OCF3 group. This property is crucial for creating stable halogenated products with specific configurations for further chemical investigations and applications (Herkes, 1977).
Photoredox Catalysis
In the realm of photoredox catalysis, this compound is instrumental in the development of new protocols for tri- and difluoromethylation. This approach is especially pertinent in pharmaceuticals and agrochemicals, where fluorinated motifs are sought after for their unique properties. The design of redox-neutral oxidative quenching cycles enabled by this compound facilitates efficient and selective radical fluoromethylation under mild conditions, showcasing its potential in organic synthesis (Koike & Akita, 2016).
Safety and Hazards
This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBNCWTUTZHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)
![N-[(2,4-Dioxo-1-propan-2-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2661317.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)
![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)




![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
